molecular formula C13H20O5 B8673564 Propanedioic acid, (cyclopentylcarbonyl)-, diethyl ester CAS No. 71911-70-1

Propanedioic acid, (cyclopentylcarbonyl)-, diethyl ester

Cat. No.: B8673564
CAS No.: 71911-70-1
M. Wt: 256.29 g/mol
InChI Key: RPQWSIHFHYIVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanedioic acid, (cyclopentylcarbonyl)-, diethyl ester is a useful research compound. Its molecular formula is C13H20O5 and its molecular weight is 256.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

71911-70-1

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

IUPAC Name

diethyl 2-(cyclopentanecarbonyl)propanedioate

InChI

InChI=1S/C13H20O5/c1-3-17-12(15)10(13(16)18-4-2)11(14)9-7-5-6-8-9/h9-10H,3-8H2,1-2H3

InChI Key

RPQWSIHFHYIVCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1CCCC1)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclopentanecarboxylic acid (10.0 g, 87.7 mmol) was heated under reflux with thionyl chloride (13 mL, 176 mmol). After 2 hrs the thionyl chloride was distilled under reduced pressure to give the crude acid chloride (9.8 g, 74.2 mmol) as a liquid. In another vessel, 50% sodium hydride (4.28 g, 89.09 mmol) was taken up in THF (100 mL) and diethyl malonate (11.88 g, 74.24 mmol) was added dropwise at 0° C. Into this mixture the previously-prepared acid chloride (9.8 g, 74.2 mmol) was added dropwise at 0° C. and the reaction mixture was stirred at r.t. for an hour. The reaction was quenched with cold water and extracted with ethyl acetate. The combined organic layer was washed with water, sodium bicarbonate solution, brine solution, dried over sodium sulfate, filtered and concentrated to afford 2-cyclopentanecarbonyl malonic acid diethyl ester (19.2 g, 85.5%) as a liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
4.28 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
11.88 g
Type
reactant
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
9.8 g
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.